N-[(oxolan-2-yl)methyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide
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Overview
Description
N-[(oxolan-2-yl)methyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a cinnoline core, which is a bicyclic structure containing nitrogen atoms, and an oxolan-2-ylmethyl group, which is derived from tetrahydrofuran.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(oxolan-2-yl)methyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide typically involves the reaction of cinnoline derivatives with oxolan-2-ylmethylamine. One common method includes the use of N-hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCC) in anhydrous tetrahydrofuran (THF) to facilitate the coupling reaction . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[(oxolan-2-yl)methyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its structure.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as lithium aluminum hydride (LiAlH₄). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-[(oxolan-2-yl)methyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(oxolan-2-yl)methyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may bind to the ATP-binding site of a receptor, preventing the phosphorylation of downstream signaling molecules and ultimately inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-(Oxolan-2-ylmethyl)cyclopentanamine hydrochloride
- N-(Oxolan-2-ylmethyl)aminosulfonamide
- N-(Oxolan-2-ylmethyl)-4-chlorobenzenesulfonamide
Uniqueness
N-[(oxolan-2-yl)methyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide is unique due to its cinnoline core, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c18-14(15-9-11-5-3-7-19-11)13-8-10-4-1-2-6-12(10)16-17-13/h8,11H,1-7,9H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URIWXYYBPNJSEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)C(=O)NCC3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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